BenchChemオンラインストアへようこそ!

(R)-Capivasertib

AKT inhibitor kinase assay IC50 comparison

(R)-Capivasertib (CAS 1143532-51-7), the active R-enantiomer of the FDA-approved Truqap® API, is the definitive chemical probe for AKT-dependent biology. It delivers well-defined potency (IC₅₀ 3/7/7 nM for AKT1/2/3) and a distinct phosphoproteomic signature that differs from racemate, S-enantiomer, and other clinical AKT inhibitors (e.g., ipatasertib). For mechanism-of-action studies, PK/PD modeling, CYP3A4 DMPK assays, or in vivo xenograft/PDX work, (R)-Capivasertib eliminates the uncontrolled variables of surrogate compounds, ensuring translational fidelity to clinical Truqap® data. Procure with confidence—rigorously QC-tested, high-purity solid shipped ambient.

Molecular Formula C21H25ClN6O2
Molecular Weight 428.9 g/mol
Cat. No. B8357565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Capivasertib
Molecular FormulaC21H25ClN6O2
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
InChIInChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m1/s1
InChIKeyJDUBGYFRJFOXQC-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Capivasertib: A Potent and Selective ATP-Competitive Pan-AKT Inhibitor for Targeted Cancer Therapy Research


(R)-Capivasertib, the R-enantiomer of the FDA-approved AKT inhibitor Capivasertib (AZD5363), is a potent, orally bioavailable, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, AKT3) . It is a critical tool compound for research into the PI3K/AKT/mTOR signaling pathway, a key driver of cell proliferation and survival in various cancers [1]. The active pharmaceutical ingredient Capivasertib (racemate) is marketed as Truqap® for the treatment of specific biomarker-defined breast cancers, highlighting the clinical significance of this target [2]. The (R)-enantiomer provides a well-defined chemical probe for investigating AKT-dependent biology and validating therapeutic hypotheses .

The Unique Chiral Identity of (R)-Capivasertib: Why Structural Analogs Are Not Functional Equivalents


Simple substitution of (R)-Capivasertib with its racemate, the S-enantiomer, or other pan-AKT inhibitors is not scientifically valid for precise mechanism-of-action studies. While the racemate Capivasertib is the clinically approved form, the (R)-enantiomer is the active stereoisomer . Differences in stereochemistry can significantly alter target binding kinetics, off-target profiles, and downstream signaling effects, even between closely related AKT inhibitors [1]. A comprehensive chemoproteomic analysis of clinical AKT inhibitors, including Capivasertib and Ipatasertib, revealed that while AKT1 and AKT2 are common targets, the full spectrum of engaged kinases and the resulting phosphoproteomic perturbations are distinct for each compound [1]. Therefore, using a different compound to model AKT inhibition introduces uncontrolled variables that can confound experimental interpretation and lead to inaccurate conclusions about pathway biology and drug response.

Quantitative Differentiation: Comparative Potency, Selectivity, and Pharmacokinetic Profiles for (R)-Capivasertib


Comparative Potency of (R)-Capivasertib Against AKT Isoforms vs. Ipatasertib and MK-2206

In cell-free assays, (R)-Capivasertib (as Capivasertib) demonstrates potent inhibition of AKT1, AKT2, and AKT3 with IC50 values of 3 nM, 7 nM, and 7 nM, respectively . This compares favorably to the ATP-competitive pan-AKT inhibitor Ipatasertib (AKT1: 5 nM, AKT2: 18 nM, AKT3: 8 nM) and the allosteric AKT inhibitor MK-2206 (AKT1: 5-8 nM, AKT2: 12 nM, AKT3: 65 nM) . This data indicates (R)-Capivasertib exhibits more balanced and potent inhibition across all three AKT isoforms compared to these clinical-stage comparators.

AKT inhibitor kinase assay IC50 comparison

Mechanistic Selectivity: A Distinct Phosphoproteomic Signature Compared to Other Clinical AKT Inhibitors

A chemical phosphoproteomics study comparing five clinical AKT inhibitors (Capivasertib, Ipatasertib, Afuresertib, GSK690693, MK-2206) in BT-474 breast cancer cells revealed that while all perturbed AKT signaling, they did so with unique phosphoproteomic fingerprints [1]. For example, of ~1700 regulated phosphorylation sites identified across all compounds, only 276 (16%) were commonly perturbed by all five inhibitors, underscoring their distinct molecular pharmacology [1]. This study demonstrated that Capivasertib (as a proxy for the active enantiomer) induces a specific phosphorylation pattern on the ULK1-FIP200-ATG13-VAPB complex, regulating autophagy in a manner not identically replicated by other inhibitors [1].

phosphoproteomics kinase selectivity off-target profiling

Defined Human Absolute Bioavailability of Capivasertib

A Phase I study in healthy male participants determined the absolute oral bioavailability of Capivasertib to be 28.6% (90% CI: 23.9 to 34.2) [1]. The study also characterized its absorption, distribution, metabolism, and excretion (ADME) profile, revealing a median Tmax of 1.7 hours, a geometric mean terminal elimination half-life of 12.9 hours, and that direct glucuronidation (to the inactive metabolite M11) is a major clearance route [1].

pharmacokinetics ADME absolute bioavailability

Established Human PK Interaction Profile with a Strong CYP3A4 Inhibitor

The effect of CYP3A4 inhibition on Capivasertib pharmacokinetics was quantified in a dedicated Phase I drug-drug interaction (DDI) study [1]. Coadministration with the strong CYP3A4 inhibitor itraconazole increased the maximum plasma concentration (Cmax) of Capivasertib by 1.70-fold (90% CI: 1.56–1.86) and total exposure (AUCinf) by 1.95-fold (90% CI: 1.82–2.10) [1].

drug-drug interaction CYP3A4 itraconazole

Validated Clinical Dosing Schedule for In Vivo Modeling

The clinically validated and recommended dosing regimen for Capivasertib, established through Phase I dose-escalation studies, is an intermittent schedule of 400 mg orally twice daily for 4 days on, followed by 3 days off (4 days on/3 days off) [1]. This schedule is specifically designed to manage on-target hyperglycemia, a class effect of AKT inhibition, while maintaining efficacy [1]. This contrasts with the continuous daily dosing schedules of other pathway inhibitors like the PI3Kα inhibitor Alpelisib [2].

dosing regimen in vivo model clinical translation

High-Impact Research and Industrial Applications for (R)-Capivasertib Based on Evidence


Investigating AKT-Dependent Signaling Dynamics and Resistance Mechanisms

For research groups studying the PI3K/AKT/mTOR pathway, (R)-Capivasertib serves as a gold-standard chemical probe. Its well-defined potency profile (IC50 of 3/7/7 nM for AKT1/2/3 ) and distinct phosphoproteomic signature [3] enable precise interrogation of AKT signaling. This is crucial for mapping signaling networks, identifying novel AKT substrates, and elucidating mechanisms of resistance to upstream inhibitors (e.g., PI3Kα inhibitors) or endocrine therapies, where AKT activation is a known escape pathway [3]. The unique autophagy-regulating phosphorylation pattern induced by Capivasertib, distinct from other AKT inhibitors, makes it particularly valuable for studying the crosstalk between AKT signaling and autophagy [3].

Designing Clinically Translatable Preclinical Efficacy Studies

Investigators performing in vivo tumor xenograft or patient-derived xenograft (PDX) studies can leverage the robust clinical PK/PD data for Capivasertib to enhance translational fidelity. The known absolute bioavailability (28.6% ), half-life (12.9 hours ), and validated clinical intermittent dosing schedule (4 days on/3 days off [3]) provide a clear framework for dosing regimens. By using (R)-Capivasertib and mimicking the clinical dosing schedule, researchers can generate more predictive efficacy and pharmacodynamic biomarker data that is directly relevant to the clinical use of Capivasertib (Truqap®), thereby de-risking the path to clinical trials.

Validating Drug-Drug Interaction (DDI) Hypotheses

The established PK interaction of Capivasertib with the strong CYP3A4 inhibitor itraconazole (1.95-fold increase in AUC ) provides a quantitative benchmark for studying CYP3A4-mediated metabolism. (R)-Capivasertib can be used as a model substrate to investigate the impact of novel CYP3A4 inhibitors, inducers, or genetic polymorphisms on drug exposure. This is valuable for researchers in drug metabolism and pharmacokinetics (DMPK) aiming to characterize new chemical entities or understand inter-patient variability in drug response.

Differentiating AKT Inhibitor Pharmacology in Comparative Studies

The evidence that different clinical AKT inhibitors (e.g., Capivasertib vs. Ipatasertib vs. MK-2206) have distinct phosphoproteomic effects despite targeting the same kinase family positions (R)-Capivasertib as an essential comparator for mechanism-of-action studies. Research programs developing next-generation AKT inhibitors or exploring combination therapies can use (R)-Capivasertib as a well-characterized reference compound to benchmark the selectivity and downstream functional consequences of new molecules, thereby establishing their unique pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Capivasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.